Cas no 2843-17-6 (Bromopivalic Acid)

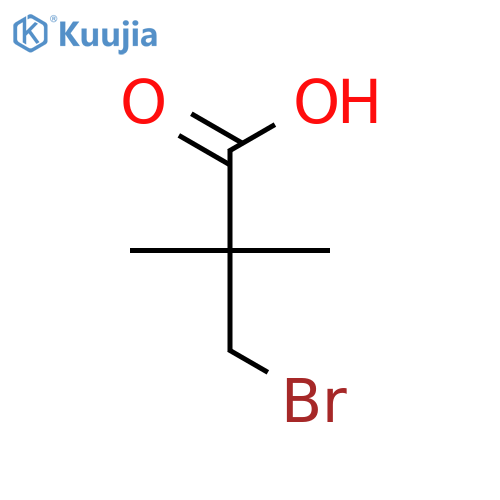

Bromopivalic Acid structure

商品名:Bromopivalic Acid

Bromopivalic Acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,3-bromo-2,2-dimethyl-

- 3-bromo-2,2-dimethylpropanoic acid

- 3-BROMO-2,2-DIMETHYLPROPIONIC ACID

- 3-bromo-2,2-dimethylpropioic acid

- 3-bromo-2,2-dimethyl-propionic acid

- A-Bromopivalic acid

- bromo-pivalic acid

- Brom-pivalinsaeure

- NSC115937

- 2843-17-6

- J-017067

- NSC-115937

- 3-BROMO-2,2-DIMETHYLPROPIONICACID

- SY139625

- beta-Bromopivalic acid

- 3-bromo-2, 2-dimethylpropanoic acid

- NSC 115937

- FT-0714587

- AQ-917/42754027

- SCHEMBL314782

- BS-12967

- CS-0308255

- MFCD00055490

- AKOS006343702

- EN300-112728

- bromopivalic acid

- FYHBVTYDATZUEE-UHFFFAOYSA-N

- Propanoic acid, 3-bromo-2,2-dimethyl-

- DTXSID50297428

- AC8762

- DB-017491

- Bromopivalic Acid

-

- MDL: MFCD00055490

- インチ: InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)

- InChIKey: FYHBVTYDATZUEE-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CBr)C(=O)O

計算された属性

- せいみつぶんしりょう: 179.97900

- どういたいしつりょう: 179.97859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 98.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- ゆうかいてん: 48-50 °C

- PSA: 37.30000

- LogP: 1.49210

Bromopivalic Acid セキュリティ情報

- 危険物輸送番号:UN 2923 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- リスク用語:R34

Bromopivalic Acid 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Bromopivalic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B701740-100mg |

Bromopivalic Acid |

2843-17-6 | 100mg |

$ 87.00 | 2023-04-18 | ||

| Enamine | EN300-112728-2.5g |

3-bromo-2,2-dimethylpropanoic acid |

2843-17-6 | 95% | 2.5g |

$231.0 | 2023-10-26 | |

| Enamine | EN300-112728-5.0g |

3-bromo-2,2-dimethylpropanoic acid |

2843-17-6 | 95% | 5.0g |

$391.0 | 2023-07-10 | |

| Apollo Scientific | OR938856-500mg |

3-Bromo-2,2-dimethylpropionic acid |

2843-17-6 | 95% | 500mg |

£285.00 | 2025-02-20 | |

| Apollo Scientific | OR938856-250mg |

3-Bromo-2,2-dimethylpropionic acid |

2843-17-6 | 95% | 250mg |

£155.00 | 2025-02-20 | |

| TRC | B701740-500mg |

Bromopivalic Acid |

2843-17-6 | 500mg |

$ 265.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | K76430-25g |

3-BROMO-2,2-DIMETHYLPROPIONICACID |

2843-17-6 | 95% | 25g |

$785 | 2024-05-25 | |

| Fluorochem | 094021-250mg |

3-Bromo-2,2-dimethylpropionic acid |

2843-17-6 | 95% | 250mg |

£72.00 | 2022-03-01 | |

| Enamine | EN300-112728-0.25g |

3-bromo-2,2-dimethylpropanoic acid |

2843-17-6 | 95% | 0.25g |

$67.0 | 2023-10-26 | |

| Oakwood | 094021-250mg |

3-Bromo-2,2-dimethylpropionic acid |

2843-17-6 | 90% | 250mg |

$82.00 | 2024-07-19 |

Bromopivalic Acid 関連文献

-

1. Regioselective formation of amidocarboxy-substituted free radicalsChristopher J. Easton,Michael P. Hay,Stephen G. Love J. Chem. Soc. Perkin Trans. 1 1988 265

-

2. Cyclisation of ω-(isocyanatocarbonyl)alkyl radicals: acyclic precursors of imidyl radicalsParveen Kaushal,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1989 1559

-

Federica Pisaneschi,Timothy H. Witney,Lisa Iddon,Eric O. Aboagye Med. Chem. Commun. 2013 4 1350

2843-17-6 (Bromopivalic Acid) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2843-17-6)3-Bromo-2,2-dimethylpropanoic acid

清らかである:99%

はかる:5g

価格 ($):351.0